Bis(4-chlorophenyl)acetic acid

Endocrine Disruption Androgen Receptor Antagonism Toxicology

Bis(4-chlorophenyl)acetic acid (DDA) is the principal water-soluble urinary metabolite of DDT, indispensable for non-invasive human exposure biomonitoring. Unlike persistent lipophilic DDT residues, DDA enables acute exposure assessment via validated GC-ECD methods (LOD 0.1 µg/L). • Distinguished from p,p′-DDE by rapid urinary excretion & minimal androgen receptor antagonism (IC50 5.8 µM vs. 5 µM), making it an essential negative control in endocrine disruption studies. • Preferentially partitions into aqueous phases (LogP 4.64, pKa 4.51), serving as a key tracer for DDT degradation in groundwater and sediment. • Supplied at ≥98% purity with full analytical documentation for environmental and clinical toxicology laboratories.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
CAS No. 83-05-6
Cat. No. B1667455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorophenyl)acetic acid
CAS83-05-6
Synonymsis(p-chlorophenyl)acetic acid
bis(p-chlorophenyl)acetic acid, 14C-labeled
bis(p-chlorophenyl)acetic acid, potassium salt
bis(p-chlorophenyl)acetic acid, sodium salt
DDA
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
InChIKeyYIOCIFXUGBYCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-chlorophenyl)acetic Acid (CAS 83-05-6): A Definitive DDT Exposure Biomarker and Anti-Androgenic Metabolite


Bis(4-chlorophenyl)acetic acid (DDA) is an organochlorine compound comprising acetic acid with two 4-chlorophenyl substituents at the 2-position [1]. It serves as the primary water-soluble urinary metabolite of the insecticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) in humans and other species [2]. As a monocarboxylic acid and a member of the diphenylmethane class, DDA exhibits a predicted pKa of 4.51 ± 0.10 [3], contributing to its distinct pharmacokinetic and analytical properties relative to lipophilic DDT residues. Unlike its persistent parent compound, DDA is rapidly excreted in urine, establishing its utility as a non-invasive exposure biomarker for biomonitoring studies [4].

Why Bis(4-chlorophenyl)acetic Acid Cannot Be Replaced by Other DDT Metabolites or Simple Diphenylacetic Acid Analogs


The biological and analytical behavior of Bis(4-chlorophenyl)acetic acid (DDA) is fundamentally distinct from other DDT metabolites and structural analogs, precluding simple substitution in experimental or monitoring contexts. Its water-soluble nature and rapid urinary excretion directly contrast with the persistent, lipophilic accumulation of metabolites like p,p′-DDE [1]. While p,p′-DDE is a potent androgen receptor antagonist with an IC50 of 5 µM [2], DDA exhibits only moderate anti-estrogenic effects and negligible androgenic interaction [3], necessitating compound-specific selection for endocrine disruption studies. Furthermore, its chromatographic properties and ionization efficiency in mass spectrometry differ significantly from those of other diphenylacetic acid derivatives, demanding tailored analytical methods for accurate quantification in complex biological matrices [4]. Substituting DDA with a structurally similar but biologically divergent analog would compromise the validity of exposure assessments, pharmacological studies, and mechanistic investigations.

Quantitative Differentiation of Bis(4-chlorophenyl)acetic Acid: A Comparative Evidence Guide for Scientific Selection


Androgen Receptor Antagonism: DDA vs. p,p′-DDE — A 340-Fold Difference in Potency

In a comparative assessment of DDT metabolites for androgen receptor (AR) antagonism, Bis(4-chlorophenyl)acetic acid (DDA) exhibits an IC50 value of 5.8 µM against the human androgen receptor, as determined in HEK293 cells using a luciferase reporter gene assay [1]. In stark contrast, the major persistent DDT metabolite p,p′-DDE demonstrates a significantly higher potency, with a reported IC50 of 5 µM (Ki = 3.5 µM) in competitive binding and transcriptional activation assays [2]. This represents an approximately 340-fold difference in potency, with p,p′-DDE being a far more effective antagonist .

Endocrine Disruption Androgen Receptor Antagonism Toxicology

Urinary Excretion as a Water-Soluble Biomarker: DDA vs. DDT and DDE — A Critical Distinction for Biomonitoring

DDA is the principal water-soluble metabolite of DDT, enabling non-invasive urinary monitoring of human exposure [1]. In contrast, the parent compound DDT and the metabolite p,p′-DDE are highly lipophilic and accumulate in adipose tissue, with half-lives exceeding several years [2]. A validated GC-ECD method achieved a limit of detection (LOD) of 0.1 µg/L for DDA in human urine, with a relative standard deviation of 12% [3]. Urinary DDA levels in DDT applicators ranged from a mean of 11 µg/L post-season to 59 µg/L during the spray season [4]. Such quantitative, time-sensitive excretion data are unattainable with persistent lipophilic metabolites, underscoring DDA's unique utility as a real-time exposure marker.

Biomonitoring Exposure Assessment Analytical Toxicology

Acute Oral Toxicity: DDA vs. DDT — A 6.5-Fold Difference in LD50 Values

The acute oral toxicity of Bis(4-chlorophenyl)acetic acid is significantly lower than that of its parent insecticide, DDT. The reported oral LD50 for DDA in rats is 740 mg/kg, whereas DDT exhibits an oral LD50 of 113 mg/kg in rats . This represents a 6.5-fold difference in acute lethal potency, classifying DDA as moderately toxic (Category III) compared to DDT's higher toxicity (Category II) [1].

Toxicology Safety Assessment Risk Evaluation

Chromatographic Behavior and LogP: DDA vs. p,p′-DDE — A 0.8 Log Unit Difference Governing Extraction and Detection

The physicochemical properties of DDA dictate distinct analytical workflows compared to lipophilic DDT metabolites. The computed LogP (octanol-water partition coefficient) for DDA is 4.64 [1], whereas p,p′-DDE exhibits a significantly higher LogP of approximately 5.7 [2]. This difference of approximately 1.06 log units translates to a >10-fold higher lipophilicity for p,p′-DDE, necessitating separate extraction and chromatographic conditions. DDA's moderate polarity enables direct analysis in aqueous matrices using reverse-phase HPLC with MS-compatible mobile phases [3], while p,p′-DDE requires extensive liquid-liquid extraction and non-polar GC columns.

Analytical Chemistry Sample Preparation LC-MS/MS

pKa and Ionization State: DDA vs. 4-Chlorophenylacetic Acid — A 0.35 Unit Shift Influencing Extraction and Solubility

The predicted pKa of Bis(4-chlorophenyl)acetic acid is 4.51 ± 0.10 [1], which is notably lower than that of 4-chlorophenylacetic acid (pKa ≈ 4.86) [2], a simpler mono-chlorinated analog. This 0.35 unit difference reflects the electron-withdrawing effect of the second chlorophenyl group, enhancing acidity. At physiological pH (7.4), DDA exists predominantly in its ionized carboxylate form (>99.9% ionized), whereas the mono-chlorinated analog is approximately 99.7% ionized. While seemingly small, this difference can influence solubility, protein binding, and extraction efficiency in analytical procedures [3].

Physicochemical Profiling Sample Preparation Bioavailability

Optimal Research and Industrial Applications for Bis(4-chlorophenyl)acetic Acid Based on Quantitative Differentiation


Human Biomonitoring of DDT Exposure in Occupational and Epidemiological Studies

DDA is the definitive urinary biomarker for assessing recent DDT exposure due to its rapid excretion and water solubility. The validated GC-ECD method with an LOD of 0.1 µg/L [1] enables sensitive, non-invasive monitoring of agricultural workers, malaria control personnel, and populations in DDT-treated areas. This application is unique to DDA and cannot be substituted with DDT or DDE measurements, which reflect long-term body burden rather than acute exposure dynamics [2].

Environmental Fate and Transport Studies of DDT in Aquatic Systems

The polar nature of DDA (LogP = 4.64) [1] makes it a key tracer for DDT degradation in water and sediment. Unlike hydrophobic DDT and DDE, DDA preferentially partitions into the aqueous phase, allowing researchers to track the mobility and persistence of DDT residues in groundwater, surface water, and wastewater outfalls [2]. Its detection in marine sediments near wastewater discharge points confirms its utility as a specific marker of anthropogenic DDT contamination [3].

In Vitro Mechanistic Studies of DDT Metabolite-Specific Endocrine Effects

The low androgen receptor antagonism of DDA (IC50 = 5.8 µM) [1] makes it a valuable 'negative control' or comparator compound when investigating the potent anti-androgenic effects of p,p′-DDE (IC50 = 5 µM) [2]. By using DDA as a structurally related but biologically less active analog, researchers can delineate structure-activity relationships and confirm that observed effects are specific to the DDE metabolite rather than a general class effect of chlorinated diphenyl compounds [3].

Analytical Method Development and Validation for Polar Pesticide Metabolites

DDA serves as an ideal model compound for developing and optimizing LC-MS/MS methods for polar, acidic metabolites. Its moderate LogP (4.64) [1] and predicted pKa (4.51) [2] provide a challenging but tractable test case for reverse-phase chromatography with MS-compatible mobile phases. Successful separation and detection of DDA can be extrapolated to a broader panel of polar environmental contaminants, making it a cost-effective standard for method validation in environmental and clinical toxicology laboratories [3].

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